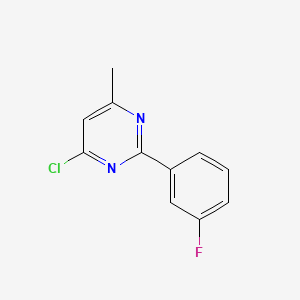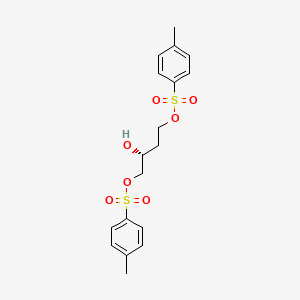
(R)-1,4-Ditosyloxy-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,4-Ditosyloxy-2-butanol is an organic compound characterized by the presence of two tosylate groups attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-Ditosyloxy-2-butanol typically involves the tosylation of ®-1,4-butanediol. The reaction is carried out using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of ®-1,4-Ditosyloxy-2-butanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-1,4-Ditosyloxy-2-butanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Reduction: The compound can be reduced to ®-1,4-butanediol using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination: Under basic conditions, ®-1,4-Ditosyloxy-2-butanol can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Elimination: Potassium hydroxide (KOH) in ethanol
Major Products:
Nucleophilic Substitution: Corresponding substituted butanol derivatives
Reduction: ®-1,4-butanediol
Elimination: Butene derivatives
Scientific Research Applications
®-1,4-Ditosyloxy-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1,4-Ditosyloxy-2-butanol primarily involves its reactivity as a tosylate ester. The tosylate groups act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the tosylate groups, which enhance its susceptibility to nucleophilic attack.
Comparison with Similar Compounds
®-1,4-Dibromo-2-butanol: Similar structure but with bromine atoms instead of tosylate groups.
®-1,4-Dichloro-2-butanol: Contains chlorine atoms instead of tosylate groups.
®-1,4-Dimethanesulfonoxy-2-butanol: Features methanesulfonate groups instead of tosylate groups.
Uniqueness: ®-1,4-Ditosyloxy-2-butanol is unique due to the presence of tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it highly reactive and versatile in organic synthesis compared to its halogenated counterparts.
Properties
IUPAC Name |
[(3R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S2/c1-14-3-7-17(8-4-14)26(20,21)24-12-11-16(19)13-25-27(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXCKUWSDSERO-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[1-(DIPHENYLMETHYL)-3-AZETIDINYL]CARBONYL]-PIPERIDINE](/img/new.no-structure.jpg)
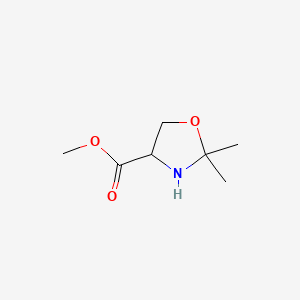
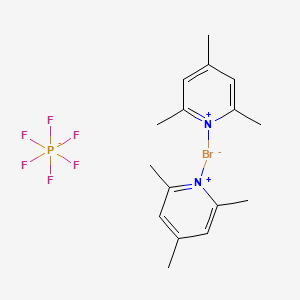
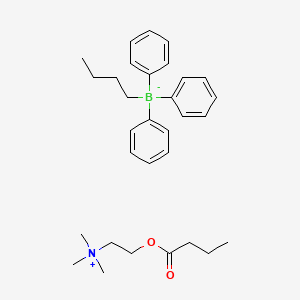
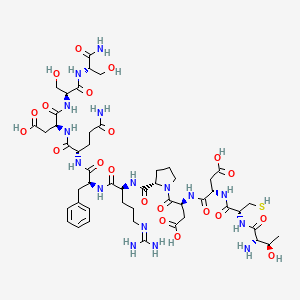
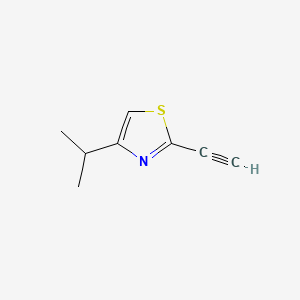
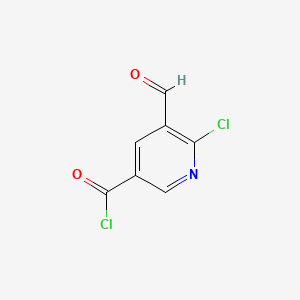
![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)
